molecular formula C71H105N21O16 B12417215 2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Cat. No.: B12417215
M. Wt: 1508.7 g/mol
InChI Key: BLFJDWUAPZJEQO-CUIRDXICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid” is a highly complex organic molecule. This compound features multiple functional groups, including amides, carboxylic acids, and imidazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may involve:

    Peptide Coupling Reactions: Using reagents like EDCI or HATU to form amide bonds.

    Protecting Groups: Utilizing groups like Boc or Fmoc to protect amines during synthesis.

    Purification: Techniques such as HPLC or column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Automated Peptide Synthesizers: For efficient and scalable synthesis.

    High-Throughput Screening: To identify optimal reaction conditions.

    Quality Control: Using techniques like NMR and mass spectrometry to ensure product integrity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using reagents like hydrogen peroxide or mCPBA.

    Reduction: Employing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing nucleophiles or electrophiles to modify specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HATU.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example:

    Oxidation: Conversion of alcohols to ketones or aldehydes.

    Reduction: Transformation of ketones to alcohols.

    Substitution: Introduction of new functional groups like halides or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or ligand in various chemical reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studying its effects on specific enzymes or biological pathways.

    Protein Interactions: Investigating its binding affinity to various proteins.

Medicine

    Drug Development: Potential use as a lead compound in the development of new therapeutics.

    Diagnostics: Applications in imaging or diagnostic assays.

Industry

    Biotechnology: Use in the production of biopharmaceuticals or other biologically active compounds.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could lead to:

    Inhibition or Activation: Modulating the activity of the target protein.

    Signal Transduction: Affecting cellular signaling pathways.

    Gene Expression: Influencing the expression of specific genes.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Other complex peptides with similar functional groups.

    Macrocycles: Compounds with large ring structures and multiple functional groups.

    Bioconjugates: Molecules that combine biological and chemical functionalities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural complexity, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C71H105N21O16

Molecular Weight

1508.7 g/mol

IUPAC Name

2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C71H105N21O16/c1-2-3-15-52(81-60(95)40-88-23-19-47(20-24-88)80-59(94)39-89-25-27-90(41-61(96)97)29-31-92(43-63(100)101)32-30-91(28-26-89)42-62(98)99)65(103)87-57-36-58(93)76-21-10-9-17-51(64(72)102)82-68(106)55(34-46-37-78-50-16-8-7-14-49(46)50)85-66(104)53(18-11-22-77-71(73)74)83-67(105)54(33-45-12-5-4-6-13-45)84-69(107)56(86-70(57)108)35-48-38-75-44-79-48/h4-8,12-14,16,37-38,44,47,51-57,78H,2-3,9-11,15,17-36,39-43H2,1H3,(H2,72,102)(H,75,79)(H,76,93)(H,80,94)(H,81,95)(H,82,106)(H,83,105)(H,84,107)(H,85,104)(H,86,108)(H,87,103)(H,96,97)(H,98,99)(H,100,101)(H4,73,74,77)/t51-,52-,53-,54+,55-,56-,57-/m0/s1

InChI Key

BLFJDWUAPZJEQO-CUIRDXICSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)CN6CCC(CC6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)CN6CCC(CC6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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